Comparative Lipophilicity: The 4-Chlorophenyl Substituent Increases logP by Approximately 0.7–0.9 Units Relative to the Unsubstituted Phenyl Analog
The 4-chlorophenyl moiety of the target compound confers a significant increase in lipophilicity compared to the unsubstituted phenyl analog (Boc-Gly-anilide). Using the XLogP3 algorithm, the predicted logP for tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is approximately 2.4, whereas the corresponding value for the des-chloro analog (Boc-Gly-anilide, CAS 1533-45-5; predicted logP ≈ 1.6) is lower by ~0.8 log units [1]. This difference is consistent with the π-value of aromatic chlorine (~0.71) and translates into measurable differences in chromatographic retention and membrane permeability [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.4 |
| Comparator Or Baseline | Boc-Gly-anilide (CAS 1533-45-5): XLogP3 ≈ 1.6 |
| Quantified Difference | Δ logP ≈ +0.8 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem); supported by class-level halogen substituent π-values |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific protein binding, making the 4-chlorophenyl analog the preferred choice when designing cellularly penetrant probes or when optimizing ADME properties requires balanced lipophilicity.
- [1] PubChem. Predicted logP data for tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate and Boc-Gly-anilide. XLogP3 algorithm. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (Aromatic Cl π-value = 0.71). View Source
